3-Bromo-4-methoxyquinoline

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

3-Bromo-4-methoxyquinoline is a strategically differentiated quinoline building block that no other bromo-methoxyquinoline isomer can replace. The C-3 bromine placement imparts unique regioselectivity for Suzuki-Miyaura cross-coupling, enabling precise 3-arylquinoline library synthesis. Its proven low-nanomolar MAO-B inhibition (IC50=8.90 nM) with >1000-fold selectivity over MAO-A makes it an irreplaceable starting point for CNS drug discovery. Choose this compound for reproducible, high-yield cross-coupling and validated biological activity.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 36255-25-1
Cat. No. B3051820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxyquinoline
CAS36255-25-1
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC2=CC=CC=C21)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,1H3
InChIKeyRKXMXHCOBXEHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxyquinoline: A Regioselective Intermediate and MAO-B Selective Inhibitor


3-Bromo-4-methoxyquinoline (CAS 36255-25-1) is a heterocyclic quinoline derivative featuring a bromine atom at the 3-position and a methoxy group at the 4-position [1]. It serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing libraries of functionalized quinolines [2]. Its unique substitution pattern imparts distinct reactivity and biological activity profiles that differ significantly from other bromo-methoxyquinoline isomers [3], making it a key intermediate for regioselective cross-coupling reactions and a selective inhibitor of monoamine oxidase B (MAO-B) [4].

The Critical Role of Regiochemistry in 3-Bromo-4-methoxyquinoline's Performance


Substituting 3-bromo-4-methoxyquinoline with a different bromo-methoxyquinoline isomer (e.g., 2-bromo-4-methoxyquinoline or 6-bromo-4-methoxyquinoline) or a non-brominated analog is not a viable strategy for many applications [1]. The specific placement of the bromine at the C-3 position, adjacent to the nitrogen, drastically alters the electron density and steric environment of the quinoline core compared to its isomers [2]. This difference directly impacts the regioselectivity of subsequent cross-coupling reactions, often leading to the synthesis of different, or in the case of the wrong isomer, no product at all [3]. Furthermore, the C-3 bromo substituent is a key determinant for the high selectivity observed in MAO-B enzyme inhibition; changing this substitution pattern can completely abolish this desirable selectivity profile, shifting activity towards MAO-A or resulting in a total loss of potency [4].

Quantitative Evidence: Defining 3-Bromo-4-methoxyquinoline's Unique Performance


Sub-10 nM Potency and High Selectivity for MAO-B over MAO-A

3-Bromo-4-methoxyquinoline demonstrates potent and highly selective inhibition of rat monoamine oxidase B (MAO-B), a profile that distinguishes it from other quinoline derivatives. It exhibits an IC50 of 8.90 nM against MAO-B in rat brain mitochondrial homogenate [1]. In stark contrast, the compound shows over 1000-fold lower potency against MAO-A, with an IC50 of 8.91 µM (8.91E+3 nM) under the same assay conditions [1]. This selectivity ratio (MAO-A/MAO-B) is ~1001:1. This is a crucial differentiator from compounds like methylquinolines, which preferentially inhibit MAO-A [2].

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Site-Specific Palladium-Catalyzed Cross-Coupling at the C-3 Position

The bromine atom at the C-3 position of 3-bromo-4-methoxyquinoline serves as a defined, regioselective handle for palladium-catalyzed cross-coupling reactions [1]. This is in contrast to polybrominated quinolines, which often exhibit mixed reactivity and lower selectivity [2]. For instance, 5,7-disubstituted 8-methoxyquinolines are selectively brominated at the C-3 position, and the resulting 3-bromoquinolines undergo Pd-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acids to yield the corresponding 3-arylquinolines [1]. This predictable reactivity is essential for constructing specific, targeted molecular architectures, such as the 11H-indolo[3,2-c]quinoline scaffold [1].

Synthetic Methodology C-C Bond Formation Regioselective Functionalization

Documented Synthesis via Multiple Robust Routes, Including Direct Bromination

Multiple synthetic routes to 3-bromo-4-methoxyquinoline are well-documented in the literature, providing users with flexibility in sourcing or in-house preparation. One classic method involves the reaction of 3-nitroquinoline with aqueous sodium hypobromite in methanolic KOH, yielding the target compound as a product [1]. Additionally, modern methods allow for the direct bromination of methoxyquinolines. For example, the reagent PBr3-DMF has been shown to be effective for the synthesis of 2- and 4-bromoquinolines from corresponding methoxyquinolines, and this methodology is applicable to the 3-isomer [2].

Chemical Synthesis Process Chemistry Reagent Development

High Potency and Therapeutic Window Demonstrated in Anticancer Assays

While data is from structurally related, more highly brominated analogs, it provides a class-level inference for the anticancer potential of the bromo-methoxyquinoline scaffold. A recent study on brominated methoxyquinoline derivatives demonstrated significant antiproliferative activity against C6, HeLa, and HT29 cancer cell lines, with the most active compound (11) showing IC50 values in the range of 5.45–9.6 μg/mL [1]. Critically, LDH assays indicated that these compounds have lower cytotoxic effects compared to the control drug 5-fluorouracil (5-FU) [1], suggesting a better safety profile. This indicates that the core scaffold, when properly substituted, can achieve a desirable therapeutic window.

Anticancer Agents Cytotoxicity Apoptosis

Optimal Applications for 3-Bromo-4-methoxyquinoline in Drug Discovery and Chemical Synthesis


Designing Selective MAO-B Inhibitors for CNS Disorders

3-Bromo-4-methoxyquinoline is an optimal starting scaffold for medicinal chemists developing novel, selective inhibitors of monoamine oxidase B (MAO-B). Its demonstrated low-nanomolar potency (IC50 = 8.90 nM) and high selectivity over MAO-A (>1000-fold) [1] make it a superior choice over other quinoline derivatives like methylquinolines, which primarily target MAO-A [2]. This profile is highly relevant for creating new therapeutics for Parkinson's disease and Alzheimer's disease, where selective MAO-B inhibition is a validated clinical strategy.

Synthesizing 3-Arylquinoline Libraries via Regioselective Suzuki-Miyaura Coupling

Researchers seeking to build focused libraries of 3-arylquinolines will find this compound uniquely suited due to its regioselective reactivity. The C-3 bromine atom serves as a predictable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids [1]. This allows for the efficient and reliable introduction of diverse aryl groups at the 3-position, a critical step for exploring structure-activity relationships (SAR) in drug discovery programs targeting various kinases and GPCRs where the quinoline core is a privileged scaffold.

Investigating Polyfunctionalized Quinoline Scaffolds

3-Bromo-4-methoxyquinoline is an excellent precursor for the synthesis of more complex, polyfunctionalized quinoline derivatives. Its monobrominated nature allows for controlled, stepwise functionalization via sequential cross-coupling or nucleophilic aromatic substitution reactions, avoiding the regioselectivity challenges associated with polybrominated quinolines [2]. This makes it a valuable building block for the bottom-up construction of complex natural product analogs and novel materials with tailored electronic or photophysical properties.

Leveraging Established Synthetic Protocols for High-Throughput Chemistry

For groups involved in high-throughput chemistry or large-scale library synthesis, the availability of multiple, well-documented synthetic routes to this compound [3] is a significant practical advantage. The reliability of the synthesis reduces the risk of project delays and ensures a consistent supply of high-quality building block, which is a critical factor in industrial and academic research settings where reproducibility and efficiency are paramount.

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